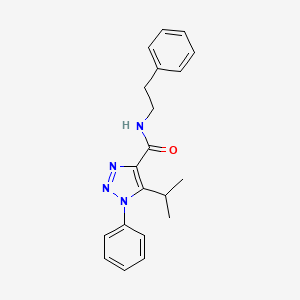

1-phenyl-N-(2-phenylethyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

1-phenyl-N-(2-phenylethyl)-5-propan-2-yltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O/c1-15(2)19-18(22-23-24(19)17-11-7-4-8-12-17)20(25)21-14-13-16-9-5-3-6-10-16/h3-12,15H,13-14H2,1-2H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRCVYLJXBJEFOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(N=NN1C2=CC=CC=C2)C(=O)NCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-N-(2-phenylethyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

Formation of the Triazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

Substitution Reactions: Introduction of the phenyl and propan-2-yl groups through nucleophilic substitution reactions.

Amidation: Formation of the carboxamide group by reacting the triazole derivative with an appropriate amine.

Industrial Production Methods

Industrial production methods for such compounds often involve:

Batch Processing: For small-scale production.

Continuous Flow Chemistry: For large-scale production, offering better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

1-phenyl-N-(2-phenylethyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products

Oxidation: Formation of oxidized triazole derivatives.

Reduction: Formation of reduced triazole derivatives.

Substitution: Formation of substituted triazole derivatives with various functional groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of infections and inflammatory diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-phenyl-N-(2-phenylethyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide involves:

Molecular Targets: Binding to specific enzymes or receptors in biological systems.

Pathways Involved: Modulation of biochemical pathways, such as inhibition of enzyme activity or interference with cellular signaling.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural differences among analogs are summarized in Table 1.

Table 1: Structural Comparison of Triazole-4-carboxamide Derivatives

Key Observations:

Position 1 Substituents :

- Electron-withdrawing groups (e.g., 4-chlorophenyl in ) enhance antitumor activity by modulating electron density on the triazole ring .

- The phenyl group in the target compound may favor π-π stacking interactions but lacks the electron-withdrawing effects seen in fluorinated or chlorinated analogs.

Smaller groups like ethyl (e.g., compound 3o in ) reduce steric hindrance, possibly enhancing binding to flat enzyme active sites .

Amide Side Chains: Flexible chains like N-(2-phenylethyl) (target) may improve solubility compared to rigid aromatic groups (e.g., quinolin-2-yl in 3p) . Bulky side chains (e.g., benzyl in ) could hinder metabolic clearance, extending half-life .

Physicochemical Properties:

- Lipophilicity: The isopropyl and 2-phenylethyl groups suggest higher logP than analogs with polar substituents (e.g., 5-amino derivatives in ).

- Solubility: Moderate solubility in ethanol or DMSO, similar to N-benzyl analogs .

Biological Activity

1-Phenyl-N-(2-phenylethyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the triazole class, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name is 1-phenyl-N-(2-phenylethyl)-5-propan-2-yltriazole-4-carboxamide . Its molecular formula is , and it has a molecular weight of approximately 350.42 g/mol. The structure includes a triazole ring, which is pivotal for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The triazole ring facilitates binding to enzymes and receptors, leading to modulation of various biochemical pathways. Notably, it has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases.

Anticholinesterase Activity

Research indicates that derivatives of triazoles exhibit significant anticholinesterase activity, which is essential for the treatment of Alzheimer's disease and other cognitive disorders. The inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

Antimicrobial Properties

Several studies have reported that triazole derivatives possess antimicrobial properties against various pathogens, including bacteria and fungi. The mechanism often involves disruption of cell membrane integrity or inhibition of nucleic acid synthesis.

Anticancer Potential

Triazole compounds have shown promise in anticancer research. They can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of signaling pathways related to cell survival.

Comparative Analysis with Similar Compounds

A comparative analysis with other triazole derivatives reveals that this compound exhibits unique biological profiles due to its specific substitution pattern.

| Compound Name | Biological Activity | Reference |

|---|---|---|

| 1-Phenyltriazole | Moderate AChE inhibitor | |

| N-(2-Phenylethyl)triazole | Antimicrobial | |

| 5-(Propan-2-yl)triazole | Anticancer |

Case Studies

- Study on Anticholinesterase Activity : A study evaluated the AChE inhibitory potential of various triazole derivatives, including our compound. It was found that it exhibited an IC50 value comparable to established inhibitors like donepezil, indicating its potential as a therapeutic agent for Alzheimer's disease .

- Antimicrobial Efficacy : In vitro studies demonstrated that the compound displayed significant antibacterial activity against Staphylococcus aureus and antifungal activity against Candida albicans, suggesting its utility as a broad-spectrum antimicrobial agent .

- Cancer Cell Line Studies : Research involving human cancer cell lines indicated that the compound induced apoptosis in breast cancer cells through mitochondrial pathways, highlighting its potential as an anticancer drug .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.